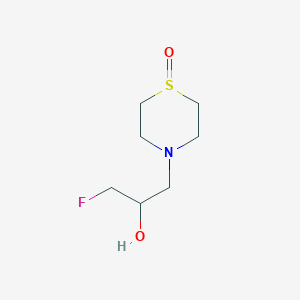
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiomorpholine ring substituted with a 3-fluoro-2-hydroxypropyl group, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one typically involves the reaction of 1,2-epoxypropyl tosylate with a fluorinating agent such as potassium fluoride (KF) to introduce the fluoro group. This intermediate is then reacted with thiomorpholine under controlled conditions to form the final product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Automated radiosynthesis, for instance, has been employed to produce similar compounds with high radiochemical yield and purity . This method involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluoro group or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can result in the formation of various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of specialized chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets and pathways. The fluoro group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Fluoro-2-hydroxypropyl)-4-methyl-1,3-thiazol-2(3H)-one: This compound shares a similar fluoro-hydroxypropyl group but differs in the ring structure.
N-(3-Fluoro-2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide: This compound features a similar fluoro-hydroxypropyl group but is part of a different chemical family.
Uniqueness
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H14FNO2S |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-fluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H14FNO2S/c8-5-7(10)6-9-1-3-12(11)4-2-9/h7,10H,1-6H2 |
Clave InChI |
DEPVDJOIFZXYPP-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CCN1CC(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


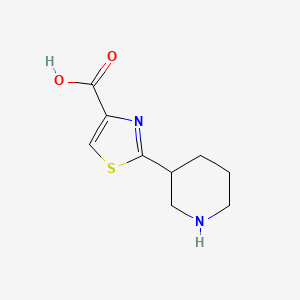
![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)
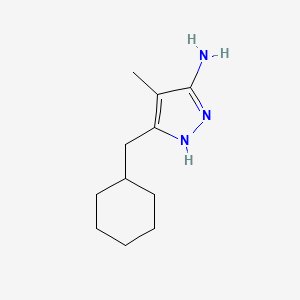

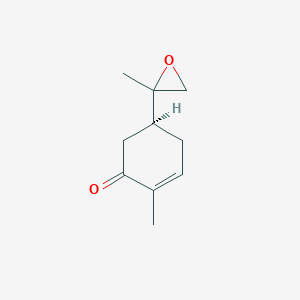
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)

![2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13304673.png)
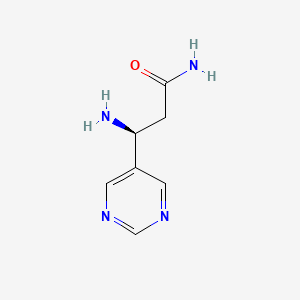
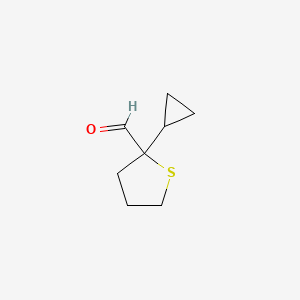
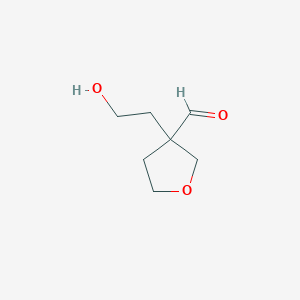
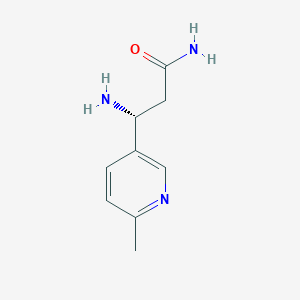
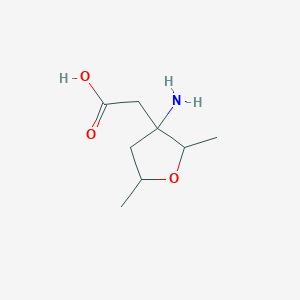
![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)
